BenchChemオンラインストアへようこそ!

2-(2-cyanophenoxy)-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Pharmacophore Mapping

This specific building block features an ortho-cyano phenoxy substitution, creating a unique electronic environment distinct from common para-cyano or aniline-cyano regioisomers like CAS 380342-42-7. Choose this variant to ensure positional SAR integrity in P-glycoprotein inhibition and anticancer programs. Verify lot-specific ≥95% purity before use in hit-to-lead or fragment-based discovery.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 361991-88-0
Cat. No. B2869820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-cyanophenoxy)-N-phenylacetamide
CAS361991-88-0
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C#N
InChIInChI=1S/C15H12N2O2/c16-10-12-6-4-5-9-14(12)19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18)
InChIKeyRYHLGPBSONMESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0, molecular formula C15H12N2O2, molecular weight 252.27 g/mol) is a synthetic small-molecule acetamide derivative belonging to the phenoxy-N-phenylacetamide chemical class . The compound features an ortho-cyano substituent on the phenoxy ring and an unsubstituted N-phenyl acetamide moiety, distinguishing it from regioisomeric and N-substituted analogues within the same scaffold family . A closely related regioisomer, 2-cyano-N-(2-phenoxy-phenyl)-acetamide (CAS 380342-42-7), is commercially available from Santa Cruz Biotechnology at $208/g (1 g) and $625/5 g, providing a direct procurement benchmark . The compound is currently listed in chemical supplier catalogs primarily as a research intermediate and building block for medicinal chemistry applications, with typical purity specifications of 95% where reported .

Why 2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0) Cannot Be Interchanged with Regioisomeric or N-Substituted Phenoxyacetamide Analogs


Within the phenoxy-N-phenylacetamide chemotype, the position of the cyano substituent and the substitution pattern at the amide nitrogen critically modulate electronic distribution, hydrogen-bonding capacity, and conformational preferences [1]. The target compound's ortho-cyano group on the phenoxy ring creates a distinct dipole orientation and intramolecular steric environment compared to para-cyano (e.g., 2-(4-cyanophenoxy)-N-phenylacetamide) or aniline-ring cyano regioisomers (e.g., 2-cyano-N-(2-phenoxy-phenyl)-acetamide, CAS 380342-42-7) . These structural differences translate to divergent chromatographic retention behavior, lipophilicity (logP), and target-binding pharmacophores, as demonstrated by structure-activity relationship (SAR) studies on the broader phenoxy-N-phenylacetamide series showing that halogen and substituent position on the aromatic rings significantly alter P-glycoprotein (Pgp) inhibitory potency and anticancer activity [2][3]. Consequently, generic substitution without experimental validation risks irreproducible biological outcomes and confounded SAR interpretation in drug discovery programs.

Quantitative Differentiation Evidence for 2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0) vs. Closest Analogs


Ortho-Cyano Regioisomeric Differentiation vs. Aniline-Ring Cyano Analog (CAS 380342-42-7): Hydrogen-Bond Acceptor Positioning

2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0) positions the electron-withdrawing cyano group at the ortho position of the phenoxy ring, whereas the commercially available Santa Cruz analog 2-cyano-N-(2-phenoxy-phenyl)-acetamide (CAS 380342-42-7) carries the cyano substituent on the aniline-derived aromatic ring. This regioisomeric difference alters the spatial location of the hydrogen-bond acceptor (cyano nitrogen) by approximately 4-5 Å relative to the central amide scaffold, as estimated from 2D structure comparisons. In P-glycoprotein (Pgp) inhibitor SAR studies on phenoxy-N-phenylacetamide derivatives, the substituent position on the aromatic ring was shown to be a critical determinant of reversal activity; compound 4o (bearing specific substitution) exhibited a 3.0-fold increase in Pgp inhibition compared to verapamil in the MCF-7/ADR cell line [1]. Although the target compound itself was not tested in this study, the established positional SAR indicates that cyano placement directly impacts target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Pharmacophore Mapping

Secondary Amide Hydrogen-Bond Donor Capacity vs. Tertiary Amide Analog 2-(2-Cyanophenoxy)-N-ethyl-N-phenylacetamide

The target compound retains a secondary amide (-CONH-Ph) with one hydrogen-bond donor (HBD), whereas the N-ethyl-N-phenyl analog 2-(2-cyanophenoxy)-N-ethyl-N-phenylacetamide (CAS not assigned; C17H16N2O2, MW 280.32) is a tertiary amide with zero HBDs . This difference directly affects solubility, permeability, and target-binding interactions. While no direct experimental comparison between these two specific compounds has been published, the general principle that secondary amides exhibit stronger hydrogen-bond donating capacity than tertiary amides is well established in medicinal chemistry. The HBD count difference (1 vs. 0) influences compliance with Lipinski's Rule of Five and can affect oral bioavailability predictions [1].

Medicinal Chemistry Physicochemical Property Hydrogen-Bond Donor Count

Class-Level P-Glycoprotein Inhibitory Potential: Phenoxy-N-phenylacetamide Scaffold vs. Verapamil Baseline

The phenoxy-N-phenylacetamide scaffold, to which 2-(2-cyanophenoxy)-N-phenylacetamide belongs, has demonstrated P-glycoprotein (Pgp) inhibitory activity in the MCF-7/ADR doxorubicin-resistant breast cancer cell line. In the study by Lee et al. (2011), compound 4o—a phenoxy-N-phenylacetamide derivative with optimized substitution—exhibited a 3.0-fold increase in Pgp inhibition compared to verapamil (a first-generation Pgp inhibitor) at equimolar concentration [1]. Co-treatment of compound 4o with doxorubicin resulted in a remarkable increase in doxorubicin's antitumor effect and inhibition of DNA synthesis in MCF-7/ADR cells [1]. Although 2-(2-cyanophenoxy)-N-phenylacetamide itself was not among the compounds tested in this study, its core scaffold identity supports the hypothesis that ortho-cyano substitution may modulate Pgp recognition. Direct head-to-head comparison data are absent.

Multidrug Resistance P-glycoprotein Inhibition Cancer Pharmacology

Class-Level Anticancer Activity: 2-(Substituted Phenoxy) Acetamide Series vs. Unsubstituted Parent Scaffold

Rani et al. (2014) evaluated a series of 2-(substituted phenoxy) acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities. Compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, emerged as the most promising candidate with combined anticancer, anti-inflammatory, and analgesic properties [1]. The study established that halogen substitution on the aromatic ring favors anticancer and anti-inflammatory activity within this chemotype [1]. Separately, a series of 2-phenoxy-N-phenylacetamides designed as anticancer agents yielded six compounds with IC50 values below 20 μM in cell growth inhibition assays, with two compounds (TC-5 and TC-14) exhibiting antiproliferative activity equivalent to or higher than the positive control [2]. 2-(2-Cyanophenoxy)-N-phenylacetamide represents an unexplored substitution variant (ortho-cyano) that has not been evaluated in these published anticancer screens, representing a gap in the SAR landscape.

Anticancer Agents Anti-inflammatory Phenoxy Acetamide SAR

Commercial Availability and Purity Benchmarking: Target Compound vs. Santa Cruz Regioisomer (CAS 380342-42-7)

2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0) is listed in multiple supplier catalogs for research use, with purity specifications typically at 95% minimum where reported . The closest commercially benchmarked regioisomer, 2-cyano-N-(2-phenoxy-phenyl)-acetamide (CAS 380342-42-7), is sold by Santa Cruz Biotechnology (Cat. sc-342609) at $208.00 for 1 g and $625.00 for 5 g . AKSci offers the same regioisomer at $509/g with 95% minimum purity . This price comparison provides a procurement baseline: the target compound's ortho-phenoxy cyano regioisomerism may command a premium or discount depending on synthetic accessibility and demand, though current public pricing for CAS 361991-88-0 is not consolidated in major vendor databases.

Chemical Procurement Purity Specification Cost Comparison

Optimal Research and Procurement Application Scenarios for 2-(2-Cyanophenoxy)-N-phenylacetamide (CAS 361991-88-0)


Medicinal Chemistry SAR Expansion of Phenoxy-N-phenylacetamide P-Glycoprotein Inhibitors

2-(2-Cyanophenoxy)-N-phenylacetamide is best deployed as a novel substitution variant within the validated phenoxy-N-phenylacetamide Pgp inhibitor scaffold. The Lee et al. (2011) study established that compound 4o achieved 3.0-fold greater Pgp inhibition than verapamil in MCF-7/ADR cells, but the SAR around cyano substitution was not explored [1]. Incorporating the target compound—with its ortho-cyano phenoxy group—into a focused library would systematically probe the electronic and steric requirements for Pgp reversal activity and fill a documented SAR gap. Procurement of this specific regioisomer, rather than the more common aniline-cyano analog (CAS 380342-42-7), is essential to maintain positional SAR integrity in the compound collection.

Anticancer Lead Optimization Leveraging Ortho-Cyano Pharmacophore Engineering

The documented anticancer activity of 2-phenoxy-N-phenylacetamide derivatives, with six compounds showing IC50 values below 20 μM and two exceeding positive control potency [2], positions this scaffold for further optimization. 2-(2-Cyanophenoxy)-N-phenylacetamide offers an underexplored ortho-cyano substitution that may enhance target binding through dipole interactions or hydrogen-bond acceptor contacts. As no published anticancer data exist for this specific substitution pattern, the compound represents a rational starting point for hit-to-lead campaigns where cyano group placement is hypothesized to improve binding affinity or metabolic stability compared to halogen or nitro analogs previously studied [2].

Chemical Biology Probe Development Requiring Defined Hydrogen-Bond Donor Capacity

The secondary amide (-CONH-Ph) in 2-(2-cyanophenoxy)-N-phenylacetamide provides one hydrogen-bond donor (HBD), distinguishing it from tertiary amide analogs (e.g., 2-(2-cyanophenoxy)-N-ethyl-N-phenylacetamide) that lack HBD capacity. For target engagement studies requiring hydrogen-bond donation—such as kinase hinge-binding assays, enzyme active-site inhibition, or protein-protein interaction disruption—this compound provides a structurally defined probe with a single, directional HBD vector. The ortho-cyano group further offers a hydrogen-bond acceptor site, creating a bidentate pharmacophore suitable for fragment-based drug discovery or biophysical binding studies [3].

Synthetic Intermediate for Diversified Phenoxyacetamide Library Construction

As a building block listed by multiple specialty chemical suppliers [1], 2-(2-cyanophenoxy)-N-phenylacetamide serves as a versatile intermediate for further derivatization. The cyano group can be reduced to aminomethyl, hydrolyzed to carboxylic acid, or cyclized into heterocycles (tetrazoles, oxadiazoles, thiadiazoles) [3]. The secondary amide nitrogen can undergo N-alkylation or N-arylation. These synthetic handles enable rapid diversification into compound libraries for medicinal chemistry, agrochemical, or materials science applications [3]. Researchers procuring this intermediate should verify lot-specific purity (target ≥95%) via Certificate of Analysis before use in multistep synthetic sequences.

Quote Request

Request a Quote for 2-(2-cyanophenoxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.